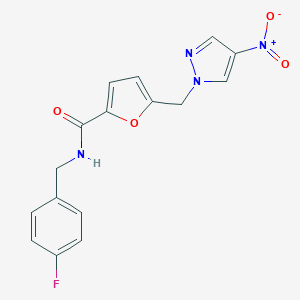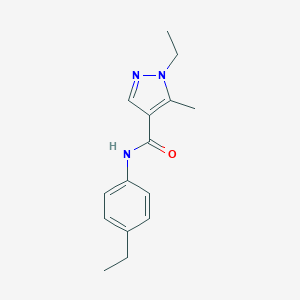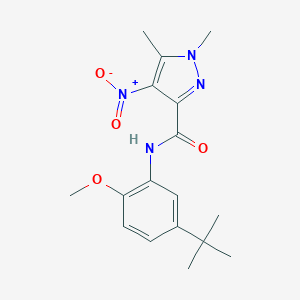
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, cell growth and proliferation, and autophagy. BML-275 has been widely used as a research tool to investigate the role of AMPK in various biological systems.
Wirkmechanismus
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), resulting in altered cellular metabolism and decreased cell proliferation.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of lipogenesis and fatty acid oxidation, induction of autophagy, and inhibition of cancer cell proliferation. In addition, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK inhibition, which allows researchers to study the effects of AMPK inhibition without the confounding effects of off-target effects. However, one limitation of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired level of inhibition. In addition, the effects of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide may be cell type-specific, and caution should be exercised when extrapolating results to other cell types or in vivo models.
Zukünftige Richtungen
There are several potential future directions for research involving 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the use of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. For example, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical models. Another area of interest is the development of more potent and selective AMPK inhibitors, which may have improved therapeutic potential compared to 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. Finally, further studies are needed to elucidate the role of AMPK in various biological systems and to determine the potential clinical applications of AMPK inhibitors like 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
Synthesemethoden
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding bromoethyl hydrazine. The bromoethyl hydrazine is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the role of AMPK in various biological systems. It has been shown to inhibit AMPK activity in vitro and in vivo, and has been used to study the effects of AMPK inhibition on cellular metabolism, autophagy, and cancer cell proliferation. 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of AMPK in the regulation of insulin sensitivity, inflammation, and cardiovascular function.
Eigenschaften
Produktname |
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H14BrN3O |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(11(14)8-15-17)13(18)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
DCECVUUFBALDOD-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)

